molecular formula C22H27N5O2 B6581464 N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide CAS No. 1206999-92-9

N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6581464
CAS No.: 1206999-92-9
M. Wt: 393.5 g/mol
InChI Key: QIHIEIOTYQESFP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The methoxyphenyl and benzodiazolyl groups attached to the piperazine ring could potentially contribute to its biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Additionally, it has a methoxyphenyl and a benzodiazolyl group attached to the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The piperazine ring, for instance, is known to undergo reactions with acids and bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the piperazine ring could enhance its solubility in water, while the benzodiazolyl group could potentially increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing a piperazine ring are known to act on the central nervous system, but without specific studies on this compound, it’s hard to predict its exact mechanism of action .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-25-20-6-4-3-5-19(20)24-21(25)16-26-11-13-27(14-12-26)22(28)23-15-17-7-9-18(29-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHIEIOTYQESFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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